molecular formula C25H24N4O2 B12194251 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide

Cat. No.: B12194251
M. Wt: 412.5 g/mol
InChI Key: DKTAQVYGVLIFRD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-methylbenzoic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzodiazoles.

Scientific Research Applications

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodiazole moiety, in particular, contributes to its potential as a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-[1-(2-anilino-2-oxoethyl)benzimidazol-2-yl]ethyl]-4-methylbenzamide

InChI

InChI=1S/C25H24N4O2/c1-18-11-13-19(14-12-18)25(31)26-16-15-23-28-21-9-5-6-10-22(21)29(23)17-24(30)27-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,26,31)(H,27,30)

InChI Key

DKTAQVYGVLIFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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